molecular formula C14H16BNO4 B2855841 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbonitrile CAS No. 1627614-44-1

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbonitrile

Cat. No. B2855841
CAS RN: 1627614-44-1
M. Wt: 273.1
InChI Key: GHJJGFGPNWVNNK-UHFFFAOYSA-N
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Description

Compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis due to their high reactivity and stability . They are typically used as intermediates in the synthesis of more complex molecules .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a boron atom bonded to two oxygen atoms and a carbon ring, creating a stable boronic ester group . This group is often attached to another carbon ring, which can have various substituents .


Chemical Reactions Analysis

These compounds can undergo various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides . The exact reactions and their products depend on the specific compound and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, some have a density of around 1.16±0.1 g/cm3 . They are often stored under inert gas at 2-8°C .

Safety and Hazards

The safety and hazards associated with these compounds can also vary. Some are classified as dangerous and highly flammable liquids . They may also produce flammable gases when in contact with water .

Future Directions

Given their utility in organic synthesis and potential biological activity, these compounds are likely to continue to be a focus of research. Future directions may include the development of new synthesis methods, exploration of new reactions, and investigation of their biological activity .

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-12-11(17-8-18-12)5-9(10)7-16/h5-6H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJJGFGPNWVNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C#N)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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